Pyridinium trifluoromethanesulfonate
Overview
Description
Pyridinium trifluoromethanesulfonate is a chemical compound with the molecular formula C6H6F3NO3S. It is known for its role as a catalyst in various organic reactions, including condensation, alkylation, and isomerization. This compound is particularly valued for its ability to facilitate reactions under mild conditions, making it a versatile tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinium trifluoromethanesulfonate can be synthesized through the reaction of pyridine with trifluoromethanesulfonic acid. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The process involves the protonation of pyridine by trifluoromethanesulfonic acid, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyridinium trifluoromethanesulfonate is involved in various types of chemical reactions, including:
Condensation Reactions: It acts as a catalyst in the condensation of alcohols and carboxylic acids.
Alkylation Reactions: It facilitates the alkylation of alkenes.
Isomerization Reactions: It is used in the isomerization of alkanes.
Friedel-Crafts Reactions: It catalyzes Friedel-Crafts alkylation and acylation reactions.
Common Reagents and Conditions:
Condensation Reactions: Alcohols and carboxylic acids, typically under mild heating.
Alkylation Reactions: Alkenes and alkyl halides, often at room temperature.
Isomerization Reactions: Alkanes, usually under mild heating.
Friedel-Crafts Reactions: Aromatic compounds and alkyl or acyl halides, often in the presence of a solvent like dichloromethane.
Major Products:
Condensation Reactions: Esters
Alkylation Reactions: Alkylated alkenes
Isomerization Reactions: Isomerized alkanes
Friedel-Crafts Reactions: Alkylated or acylated aromatic compounds
Scientific Research Applications
Pyridinium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various reactions under mild conditions.
Biology: It is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which pyridinium trifluoromethanesulfonate exerts its catalytic effects involves the activation of electrophiles and nucleophiles. The pyridinium ion acts as a Lewis acid, enhancing the electrophilicity of the reactants, while the trifluoromethanesulfonate ion stabilizes the transition state, facilitating the reaction. This dual activation mechanism allows for efficient catalysis under mild conditions .
Comparison with Similar Compounds
- Pyridinium triflate
- Pyridinium tetrafluoroborate
- Pyridinium hexafluorophosphate
Comparison: Pyridinium trifluoromethanesulfonate is unique due to its strong electron-withdrawing trifluoromethanesulfonate group, which enhances its catalytic activity compared to other pyridinium salts. This makes it particularly effective in facilitating reactions under mild conditions, offering advantages in terms of reaction efficiency and selectivity .
Properties
IUPAC Name |
pyridin-1-ium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.CHF3O3S/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVYZMVYXAVAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C=C1.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370543 | |
Record name | Pyridinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52193-54-1 | |
Record name | Pyridinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridinium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.